molecular formula C13H14F3NO B4866338 N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide

N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide

Cat. No.: B4866338
M. Wt: 257.25 g/mol
InChI Key: BFFBKFBVVSXCQP-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide typically involves the reaction of 4-(trifluoromethyl)aniline with cyclopentanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of trifluoromethylphenyl ketones or carboxylic acids.

    Reduction: Formation of N-[4-(trifluoromethyl)phenyl]cyclopentylamine.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique pharmacophore.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to degradation.

Comparison with Similar Compounds

  • N-[4-amino-3-(trifluoromethyl)phenyl]cyclopentanecarboxamide
  • N-[2-amino-4-(trifluoromethyl)phenyl]cyclopentanecarboxamide

Comparison: N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications.

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-5-7-11(8-6-10)17-12(18)9-3-1-2-4-9/h5-9H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFBKFBVVSXCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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